molecular formula C11H20FNO4S B13517341 tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B13517341
M. Wt: 281.35 g/mol
InChI Key: KGVHXTDVFVZFMK-SECBINFHSA-N
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Description

tert-Butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorosulfonyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Fluorosulfonyl Group: This step involves the reaction of the piperidine derivative with a fluorosulfonylating agent under controlled conditions to introduce the fluorosulfonyl group.

    Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the fluorosulfonyl group.

    Reduction: Reduction reactions may target the fluorosulfonyl group, potentially converting it to other functional groups.

    Substitution: The fluorosulfonyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorosulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the fluorosulfonyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The piperidine ring provides a scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R)-3-[(methylsulfonyl)methyl]piperidine-1-carboxylate
  • tert-Butyl (3R)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
  • tert-Butyl (3R)-3-[(bromosulfonyl)methyl]piperidine-1-carboxylate

Uniqueness

The presence of the fluorosulfonyl group in tert-butyl (3R)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate distinguishes it from similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H20FNO4S

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl (3R)-3-(fluorosulfonylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

KGVHXTDVFVZFMK-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F

Origin of Product

United States

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